5-Bromo-2-methoxyphenyl methanesulfonate

Descripción general

Descripción

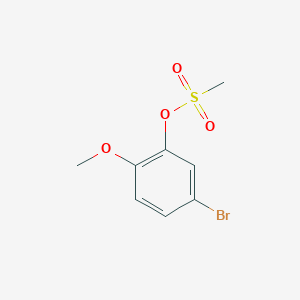

5-Bromo-2-methoxyphenyl methanesulfonate is an organic compound with the molecular formula C8H9BrO4S and a molecular weight of 281.12 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methanesulfonate ester group attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxyphenyl methanesulfonate typically involves the following steps:

Starting Material: The synthesis begins with 5-bromo-2-methoxyphenol as the starting material.

Methanesulfonation: The phenolic hydroxyl group of 5-bromo-2-methoxyphenol is reacted with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-methoxyphenyl methanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

Nucleophilic Substitution: The major products are the corresponding substituted phenols, where the methanesulfonate group is replaced by the nucleophile.

Coupling Reactions: The major products are biaryl compounds formed by the coupling of the phenyl ring with the boronic acid derivative.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Intermediates

5-Bromo-2-methoxyphenyl methanesulfonate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bromine and methoxy groups enable it to participate in nucleophilic substitution reactions, making it a valuable building block for synthesizing more complex molecules.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, modifications to the sulfonate group have led to compounds that inhibit microtubule polymerization, targeting tubulin and disrupting cell division in cancer cells. A study reported that certain synthesized derivatives showed sub-micromolar cytotoxicity against HeLa and HT-29 human tumor cell lines, indicating their potential as anticancer agents .

Development of Antimicrobial Agents

The compound has been explored for its antimicrobial properties. Its structural features allow it to interact with biological targets effectively, leading to the development of new antimicrobial agents.

Case Study: Antimicrobial Activity

In a study focusing on N-(5-methoxyphenyl)-sulfonamides, derivatives containing the 5-bromo-2-methoxyphenyl moiety demonstrated potent antimicrobial activity against various bacterial strains. The research highlighted that modifications to the methanesulfonate group enhanced the overall activity of these compounds, suggesting a pathway for developing new antibiotics .

Reactivity in Organic Synthesis

The reactivity of this compound makes it an essential reagent in organic synthesis. Its ability to undergo electrophilic substitution reactions allows chemists to introduce various functional groups into aromatic systems.

Data Table: Reactivity Overview

| Reaction Type | Description | Example Applications |

|---|---|---|

| Nucleophilic Substitution | Substitution of the bromine atom with nucleophiles | Synthesis of phenolic derivatives |

| Electrophilic Aromatic Substitution | Introduction of substituents onto the aromatic ring | Preparation of complex organic molecules |

| Coupling Reactions | Formation of biaryl compounds | Synthesis of pharmaceuticals |

Use in Material Science

Beyond medicinal chemistry, this compound has applications in material science, particularly in the development of polymers and advanced materials.

Case Study: Polymer Chemistry

Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. For instance, studies have shown that polymers modified with 5-bromo-2-methoxyphenyl groups exhibit improved resistance to thermal degradation, making them suitable for high-performance applications .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-methoxyphenyl methanesulfonate involves the cleavage of the methanesulfonate ester bond, which generates a reactive intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-methoxybenzenesulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a methanesulfonate ester.

5-Bromo-2-methoxyphenyl mesylate: This compound is another ester derivative with similar reactivity but different leaving group properties.

Uniqueness

5-Bromo-2-methoxyphenyl methanesulfonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its methanesulfonate ester group is a particularly good leaving group, facilitating various nucleophilic substitution and coupling reactions .

Actividad Biológica

5-Bromo-2-methoxyphenyl methanesulfonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound is characterized by a bromine atom and a methoxy group attached to a phenyl ring, with a methanesulfonate moiety. The synthesis typically involves bromination of 2-methoxyphenol followed by sulfonation, which can be achieved through various methods including the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF) .

The primary mechanism by which this compound exhibits biological activity is through its interaction with tubulin, the protein that forms microtubules. It disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death . This is particularly significant in cancer therapy, as targeting the mitotic machinery can selectively affect rapidly dividing cancer cells.

Antitumor Activity

Numerous studies have documented the antitumor properties of this compound and its derivatives. Notably:

- Cytotoxicity : Compounds in the series have shown sub-micromolar cytotoxicity against various human tumor cell lines such as HeLa (cervical cancer), HT-29 (colon cancer), and MCF7 (breast cancer). For instance, one derivative demonstrated nanomolar antiproliferative potency .

- Mechanistic Studies : The compound has been shown to significantly disrupt the microtubule network in cells, confirming its role as a tubulin-targeting agent. Immunofluorescence studies indicated that treatment leads to pronounced changes in microtubule organization .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

- Substituent Effects : The presence of additional methoxy or bromo groups on the phenyl ring enhances cytotoxicity. Specifically, compounds with multiple methoxy groups exhibited increased potency against tumor cells .

- Binding Affinity : Studies have indicated that modifications can affect the binding affinity to tubulin's colchicine site, which is critical for its antimitotic effects .

Case Studies

- Study on HeLa Cells : In a controlled study, this compound was tested against HeLa cells, resulting in a significant reduction in cell viability at concentrations lower than 1 µM. Flow cytometry analysis revealed that treated cells predominantly arrested at the G2/M phase before undergoing apoptosis .

- Combination Therapy : Co-treatment with verapamil, a known multidrug resistance (MDR) inhibitor, suggested that the compound does not act as an MDR substrate, indicating its potential effectiveness even in resistant cancer types .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

| Property | Observation |

|---|---|

| Cytotoxicity | Sub-micromolar against HeLa, HT-29, MCF7 |

| Mechanism | Disruption of microtubule polymerization |

| Cell Cycle Arrest | G2/M phase arrest followed by apoptosis |

| Binding Site | Colchicine site on tubulin |

| MDR Sensitivity | Not sensitive; effective in combination with MDR inhibitors |

Propiedades

IUPAC Name |

(5-bromo-2-methoxyphenyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO4S/c1-12-7-4-3-6(9)5-8(7)13-14(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSGHHSZKANUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674323 | |

| Record name | 5-Bromo-2-methoxyphenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871571-19-6 | |

| Record name | 5-Bromo-2-methoxyphenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.